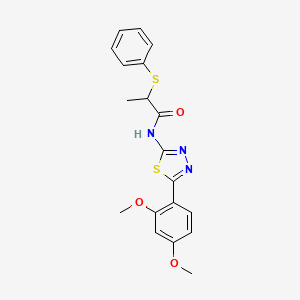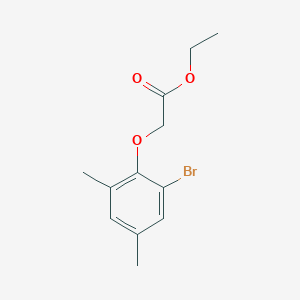![molecular formula C26H30N4O3 B2432424 N-((1-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyanilin CAS No. 896022-75-6](/img/structure/B2432424.png)
N-((1-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Diese Verbindung ist aufgrund ihrer potenziellen bioaktiven Eigenschaften von großem Interesse in der pharmazeutischen Forschung. Ihre einzigartige Struktur, die einen Triazacyclopenta[cd]azulen-Kern enthält, lässt vermuten, dass sie mit verschiedenen biologischen Zielen interagieren könnte, was sie zu einem Kandidaten für die Medikamentenentwicklung macht. Forscher untersuchen ihr Potenzial als entzündungshemmendes, krebshemmendes und antimikrobielles Mittel .
Katalyse in der organischen Synthese
Die Struktur der Verbindung ermöglicht es ihr, als Katalysator in organischen Synthesereaktionen zu fungieren. Sie kann verschiedene chemische Umwandlungen erleichtern, darunter die Bildung von Kohlenstoff-Stickstoff-Bindungen, die für die Synthese von Pharmazeutika und anderen organischen Verbindungen entscheidend sind. Ihre katalytischen Eigenschaften werden untersucht, um effizientere und nachhaltigere Synthesemethoden zu entwickeln .
Materialwissenschaften
In der Materialwissenschaft wird diese Verbindung auf ihre potenzielle Verwendung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften untersucht. Ihre Fähigkeit, stabile Komplexe mit Metallen zu bilden, macht sie zu einem Kandidaten für die Herstellung fortschrittlicher Materialien mit Anwendungen in der Elektronik, Photonik und Nanotechnologie .
Korrosionsschutz
Die Verbindung hat sich als Korrosionsschutzmittel für Metalle, insbesondere für Baustahl, in sauren Umgebungen bewährt. Ihre Wirksamkeit bei der Verhinderung von Korrosion ist auf ihre Fähigkeit zurückzuführen, eine Schutzschicht auf der Metalloberfläche zu bilden, wodurch die Oxidations- und Abbaugeschwindigkeit verringert wird. Diese Anwendung ist besonders relevant in Industrien, in denen Metallkorrosion ein großes Problem darstellt .
Biologische Bildgebung
Aufgrund ihrer einzigartigen chemischen Struktur kann die Verbindung in der biologischen Bildgebung eingesetzt werden. Sie kann mit fluoreszierenden Markern markiert werden, sodass Forscher ihre Verteilung und Interaktion innerhalb biologischer Systeme verfolgen können. Diese Anwendung ist wertvoll bei der Untersuchung von Zellprozessen und Krankheitsmechanismen .
Umweltchemie
Die Verbindung wird auch auf ihre potenziellen Anwendungen in der Umweltchemie untersucht. Ihre Fähigkeit, mit verschiedenen Schadstoffen zu interagieren, macht sie zu einem Kandidaten für den Einsatz in Umwelt-Sanierungsverfahren. Forscher untersuchen ihre Wirksamkeit bei der Entfernung von Schwermetallen und organischen Schadstoffen aus Wasser und Boden .
Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von N-((1-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyanilin in verschiedenen Bereichen der wissenschaftlichen Forschung. Wenn Sie spezifische Fragen haben oder weitere Informationen zu einer dieser Anwendungen benötigen, können Sie sich gerne an uns wenden!
Eigenschaften
IUPAC Name |
N-[[6-(3,4-dimethoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]methyl]-2-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-4-33-22-11-6-5-10-21(22)27-16-25-28-30-17-20(19-9-7-8-14-29(25)26(19)30)18-12-13-23(31-2)24(15-18)32-3/h5-6,10-13,15,17,27H,4,7-9,14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZODIVKDAKIKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=NN3C=C(C4=C3N2CCCC4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2432341.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate](/img/structure/B2432342.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2432343.png)

![1-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2432348.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2432350.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide](/img/structure/B2432353.png)
![5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2432355.png)


![2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide](/img/structure/B2432360.png)
![[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2432361.png)

